Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .
Synthesis Analysis
The synthesis of trifluoromethylated compounds has been explored in various studies. For instance, a convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be complex and varies depending on the specific compound. Density functional theory (DFT) calculations are often employed to provide both structural and electronic insight into these compounds .Chemical Reactions Analysis
Trifluoromethylated compounds can participate in a variety of chemical reactions. For example, the interaction energies, stabilization energies, and natural orbital analysis of certain ion pair conformers have been thoroughly analyzed and discussed .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds can be quite diverse. For instance, room temperature ionic liquids (RTILs) such as 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide are nonvolatile, nonflammable, and nontoxic, with unique properties such as high ionic conductivity, good thermal stability, wide electrochemical window, and wide liquidous temperature range .Scientific Research Applications
Versatile Building Blocks in Medicinal Chemistry
Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate derivatives serve as versatile building blocks in medicinal chemistry. These compounds can be easily modified to create a wide array of biologically active molecules. For example, a study detailed the synthesis of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives, showcasing their potential as bifunctional building blocks capable of being integrated into molecules with significant biological relevance (Ž. Jakopin, 2018).
Synthesis of Trifluoromethyl Heterocycles
The compound is a key intermediate in the synthesis of a diverse set of trifluoromethyl heterocycles. Through the use of catalyzed reactions, a variety of heterocycles including trifluoromethyl-oxazoles, -thiazoles, and -pyridines can be synthesized from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, demonstrating the compound's versatility in organic synthesis (Mark A. Honey et al., 2012).
Radical-based Synthetic Routes
This compound and its derivatives have been shown to be effective substrates for radical-based synthetic routes. These pathways allow for the efficient addition of radicals to unactivated alkenes, leading to a variety of trifluoromethyl-substituted derivatives, including medicinally relevant triazoles. Such methodologies underline the potential of these compounds in creating complex structures through both radical and ionic processes (L. Qin & S. Zard, 2015).
Microwave-assisted Synthesis for Biological Applications
Microwave-assisted synthesis techniques utilizing this compound derivatives have been explored for the rapid development of molecules with potential biological activities. Such approaches have led to the discovery of compounds with antimicrobial, antilipase, and antiurease activities, showcasing the application of these derivatives in developing new therapeutic agents (Serap Başoğlu et al., 2013).
Antimicrobial Assessment
Compounds synthesized from this compound have been assessed for their antimicrobial properties. Such assessments are crucial in identifying new chemical entities with potential applications in combating microbial resistance. A study involving ethyl 1-aminotetrazole-5-carboxylate derivatives, for example, demonstrated the capacity of these compounds to serve as bases for antimicrobial agents (M. Taha & S. M. El-Badry, 2010).
Mechanism of Action
The mechanism of action of trifluoromethylated compounds can vary greatly depending on the specific compound and its intended use. For example, Lotilaner, a parasiticide that works against Demodex mites, is a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites .
Safety and Hazards
Future Directions
The future directions in the field of trifluoromethylated compounds are vast and exciting. They are being explored for a wide range of applications including but not limited to portable energy storage devices such as lithium-ion batteries (LIBs) . The development of new synthetic methods for adding trifluoromethyl groups to chemical compounds is also an active area of research .
Properties
IUPAC Name |
ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-5(11-14-3)6(7,8)9/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPSWYWOOBXDNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-72-4 |
Source
|
Record name | ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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